N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(3-methoxyphenyl)oxalamide
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Overview
Description
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(3-methoxyphenyl)oxalamide is an organic compound that features a unique combination of a tetrahydrofuran ring and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(3-methoxyphenyl)oxalamide typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The starting material, 3-hydroxytetrahydrofuran, can be synthesized through the reduction of 3-hydroxy-2-tetrahydrofuranone using a reducing agent such as sodium borohydride.
Oxalamide Formation: The oxalamide group is introduced by reacting the tetrahydrofuran derivative with oxalyl chloride in the presence of a base like triethylamine. This reaction forms the oxalamide linkage.
Final Coupling: The final step involves coupling the oxalamide intermediate with 3-methoxyaniline under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(3-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone or an aldehyde.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxotetrahydrofuran derivatives.
Reduction: Formation of N1-((3-aminotetrahydrofuran-3-yl)methyl)-N2-(3-methoxyphenyl)oxalamide.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(3-methoxyphenyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or resins.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(3-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. The hydroxyl group in the tetrahydrofuran ring and the methoxy group on the phenyl ring can form hydrogen bonds with target molecules, facilitating binding and subsequent biological effects. The oxalamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(3-chlorophenyl)oxalamide
- N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(3-fluorophenyl)oxalamide
- N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(3-nitrophenyl)oxalamide
Uniqueness
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(3-methoxyphenyl)oxalamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-N'-(3-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-20-11-4-2-3-10(7-11)16-13(18)12(17)15-8-14(19)5-6-21-9-14/h2-4,7,19H,5-6,8-9H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDHPOKAVPXVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC2(CCOC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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